Methyl 2-hydroxy-3-(1-hydroxybutan-2-yliminomethyl)-6,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate
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Overview
Description
Methyl 2-hydroxy-3-(1-hydroxybutan-2-yliminomethyl)-6,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexene ring with multiple functional groups, making it a versatile molecule for synthetic and analytical purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-hydroxy-3-(1-hydroxybutan-2-yliminomethyl)-6,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a suitable aldehyde with a primary amine to form an imine intermediate. This intermediate is then subjected to cyclization and esterification reactions under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as the use of catalysts, temperature control, and solvent selection to maximize yield and purity. Techniques like continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and imine functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products Formed:
- Oxidation products may include ketones and carboxylic acids.
- Reduction products typically involve amines.
- Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-hydroxy-3-(1-hydroxybutan-2-yliminomethyl)-6,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its imine group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The hydroxyl and ester groups may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s bioactivity.
Comparison with Similar Compounds
- Methyl 2-hydroxy-3-(1-hydroxyethyliminomethyl)-6,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate
- Methyl 2-hydroxy-3-(1-hydroxypropyliminomethyl)-6,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate
Comparison: Compared to similar compounds, Methyl 2-hydroxy-3-(1-hydroxybutan-2-yliminomethyl)-6,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate exhibits unique properties due to the presence of the butan-2-yliminomethyl group. This structural variation can influence its reactivity, solubility, and biological activity, making it a distinct and valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 2-hydroxy-3-(1-hydroxybutan-2-yliminomethyl)-6,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5/c1-5-9(8-17)16-7-10-11(18)6-15(2,3)12(13(10)19)14(20)21-4/h7,9,12,17,19H,5-6,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLNRDOLFCPXNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)N=CC1=C(C(C(CC1=O)(C)C)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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